molecular formula C19H28N2O2 B2789604 Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate CAS No. 851388-55-1

Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate

Cat. No. B2789604
CAS RN: 851388-55-1
M. Wt: 316.445
InChI Key: OIVBJMGOXYKNEF-MRXNPFEDSA-N
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Description

“Tert-butyl ®-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate” is a complex organic compound. It is related to tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times . Also, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .


Molecular Structure Analysis

The molecular structure of this compound is complex and would be similar to that of tert-butyl carbamate . The structure can be viewed using computational chemistry tools .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also involved in the copper-catalyzed cross-coupling reaction .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.

Creation of Tetrasubstituted Pyrroles

The compound plays a role in synthesizing tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry due to their presence in various biologically active molecules.

Development of Novel Benzimidazoles

It serves as a precursor in the synthesis of novel benzimidazoles, which have the potential to replace benzoxa-diazoles in potent anti-tubercular compounds . Benzimidazoles are a class of compounds with a wide range of applications, including antifungal, antiviral, and anticancer activities.

Crystallography and Polymorphism Studies

The compound has been used to identify new polymorphs through single-crystal X-ray diffraction . Understanding polymorphism is essential for the pharmaceutical industry, as different polymorphs can have varying solubility, stability, and bioavailability.

Conducting Polymers and Redox-Active Ligands

Ortho-Phenylenediamine, a related compound, finds applications in creating conducting polymers and as a redox-active ligand . These materials are important for electronic devices and catalysis.

Disease Activity Spectrum Analysis

The tert-butyl carbamate derivatives are used to synthesize compounds with broad-spectrum disease activity . This includes the development of new drugs and therapeutic agents targeting various diseases.

Safety And Hazards

The safety data sheet for tert-butyl carbamate indicates that it may cause eye, skin, and respiratory tract irritation . It’s recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

tert-butyl N-[1-[(3R)-1-benzylpyrrolidin-3-yl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-19(10-11-19)16-9-12-21(14-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVBJMGOXYKNEF-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (r)-(1-(1-benzylpyrrolidin-3-yl)cyclopropyl)carbamate

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